molecular formula C16H25N3O3S B7563107 N,N-dimethyl-3-(1-morpholin-4-ylsulfonylpyrrolidin-2-yl)aniline

N,N-dimethyl-3-(1-morpholin-4-ylsulfonylpyrrolidin-2-yl)aniline

Cat. No. B7563107
M. Wt: 339.5 g/mol
InChI Key: JETYFBPNJUXGOE-UHFFFAOYSA-N
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Description

N,N-dimethyl-3-(1-morpholin-4-ylsulfonylpyrrolidin-2-yl)aniline, also known as DMAP, is a widely used chemical compound in scientific research. It is a tertiary amine and is commonly used as a catalyst in organic synthesis. DMAP has a unique chemical structure that makes it an effective catalyst in various chemical reactions.

Scientific Research Applications

N,N-dimethyl-3-(1-morpholin-4-ylsulfonylpyrrolidin-2-yl)aniline has a wide range of applications in scientific research. It is commonly used as a catalyst in organic synthesis, specifically in the synthesis of esters, amides, and lactams. This compound can also be used as a nucleophilic catalyst in the synthesis of peptides and proteins. Additionally, this compound can be used as a reagent in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

N,N-dimethyl-3-(1-morpholin-4-ylsulfonylpyrrolidin-2-yl)aniline acts as a nucleophilic catalyst in various chemical reactions. It can form a complex with the reactant, which activates the reaction by stabilizing the intermediate product. This compound can also act as a base catalyst by abstracting a proton from the reactant, making it more reactive.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects in living organisms. It is considered to be non-toxic and non-carcinogenic. However, it should be handled with care as it can cause skin and eye irritation.

Advantages and Limitations for Lab Experiments

N,N-dimethyl-3-(1-morpholin-4-ylsulfonylpyrrolidin-2-yl)aniline has several advantages for lab experiments. It is a cost-effective and readily available catalyst that can be used in a wide range of chemical reactions. This compound is also stable under various reaction conditions, making it a reliable catalyst. However, this compound has some limitations. It can only be used in reactions that have an acidic hydrogen, and it cannot be used in reactions that require a basic catalyst.

Future Directions

There are several future directions for N,N-dimethyl-3-(1-morpholin-4-ylsulfonylpyrrolidin-2-yl)aniline research. One direction is to explore its potential as a catalyst in new chemical reactions. Another direction is to investigate its use in the synthesis of complex molecules such as natural products and pharmaceuticals. Additionally, this compound can be modified to improve its catalytic activity and selectivity. Research can also be conducted to develop new methods for the synthesis of this compound and to optimize its production.
Conclusion:
This compound is a versatile and widely used catalyst in scientific research. It has a unique chemical structure that makes it an effective catalyst in various chemical reactions. This compound has several advantages for lab experiments, including its cost-effectiveness and stability. However, it also has some limitations. This compound has no known biochemical or physiological effects in living organisms and is considered to be non-toxic and non-carcinogenic. There are several future directions for this compound research, including exploring its potential as a catalyst in new chemical reactions and investigating its use in the synthesis of complex molecules.

Synthesis Methods

N,N-dimethyl-3-(1-morpholin-4-ylsulfonylpyrrolidin-2-yl)aniline can be synthesized by reacting morpholine with 2,3-dimethylaniline in the presence of sulfur dioxide. The reaction produces this compound as a white solid with a yield of about 70-80%. The synthesis method is relatively simple and cost-effective, making this compound readily available for scientific research.

properties

IUPAC Name

N,N-dimethyl-3-(1-morpholin-4-ylsulfonylpyrrolidin-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O3S/c1-17(2)15-6-3-5-14(13-15)16-7-4-8-19(16)23(20,21)18-9-11-22-12-10-18/h3,5-6,13,16H,4,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JETYFBPNJUXGOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C2CCCN2S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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